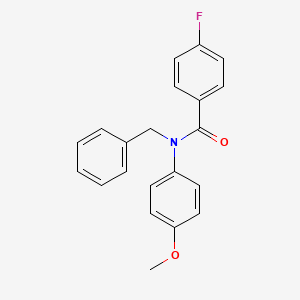

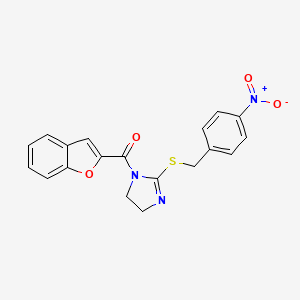

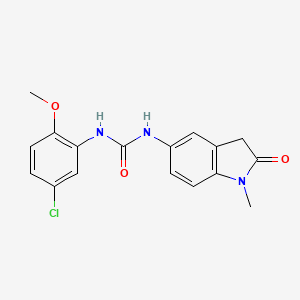

![molecular formula C10H14N2O3S B2550010 叔丁基N-[(5-甲酰-1,3-噻唑-2-基)甲基]氨基甲酸酯 CAS No. 183066-65-1](/img/structure/B2550010.png)

叔丁基N-[(5-甲酰-1,3-噻唑-2-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate is a chemical entity that can be inferred to have potential applications in organic synthesis and possibly in the development of bioactive molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and carbamate functionalities are discussed, indicating the relevance of such moieties in chemical research.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, suggesting a potential pathway for the synthesis of tert-butyl carbamates . Additionally, the synthesis of N-tert-butyl-N′-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides from related thiadiazole derivatives indicates the versatility of tert-butyl carbamates in forming various bioactive structures .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the tert-butyl group influencing the overall molecular conformation. For example, the presence of a tert-butyl moiety in benzothiazole modified carbazole derivatives has been shown to play a crucial role in gel formation, which could be attributed to the steric effects imparted by the tert-butyl group . Similarly, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate suggest strong interactions between the sulfonyl group and the thiadiazole ring, which could be relevant for the structural analysis of tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo various chemical transformations, such as reactions with organometallics to yield N-(Boc)hydroxylamines, as demonstrated with tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . The reactivity of tert-butyl carbamates with electrophiles has also been explored, leading to functionalized carbamates and further derivatization to amines and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their molecular structure. For instance, the tert-butyl group can impart solubility characteristics that are beneficial for the formation of organogels, as seen with benzothiazole modified carbazole derivatives . Vibrational frequency analysis and computational studies on tert-butyl N-(thiophen-2yl)carbamate provide insights into the vibrational modes and molecular energies, which are essential for understanding the physical properties of these compounds .

科学研究应用

氨基甲酸酯衍生物和分子相互作用

氨基甲酸酯衍生物,包括叔丁基氨基甲酸酯化合物,因其结构特征和相互作用而被广泛研究。例如,对两种氨基甲酸酯衍生物的研究突出了氢键在形成三维结构中的重要性。研究表明,分子通过N-H⋯O、N-H⋯Se、C-H⋯O、C-H⋯Cl和C-H⋯π氢键相互作用组装,这对于晶体结构内的分子环境和相互作用至关重要(Das et al., 2016)。

在有机凝胶化和传感应用中的作用

苯并噻唑改性的咔唑衍生物,包括带有叔丁基基团的衍生物,在有机凝胶化中显示出巨大的潜力——这是一项对于创造可以响应挥发性酸蒸汽等刺激的材料非常重要的工艺。这些材料表现出强烈的蓝色发射特性,并已被探索用于作为荧光传感材料来检测各种酸蒸汽,展示了叔丁基咔唑衍生物在化学传感器开发中的功能多样性(Sun et al., 2015)。

合成和生物活性

对叔丁基N-[(5-甲酰-1,3-噻唑-2-基)甲基]氨基甲酸酯及其相关化合物的研究通常集中在合成方法和潜在的生物活性上。例如,研究已经合成了各种氨基甲酸酯衍生物以探索其杀虫和抗菌活性。这些研究为理解对氨基甲酸酯结构的修饰(例如引入叔丁基基团)如何影响生物活性和在虫害防治和疾病预防中的潜在应用提供了基础(Huang et al., 2011)。

属性

IUPAC Name |

tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,6H,5H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBKJYMMWHDWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

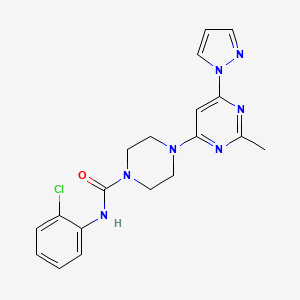

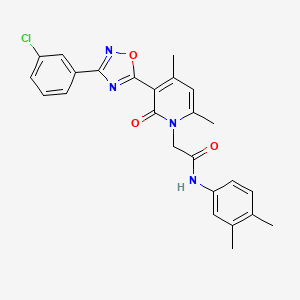

![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)

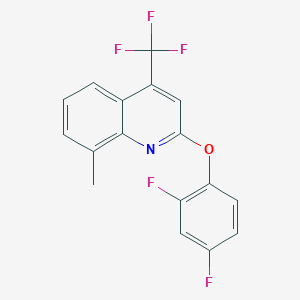

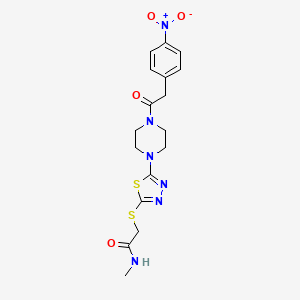

![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)

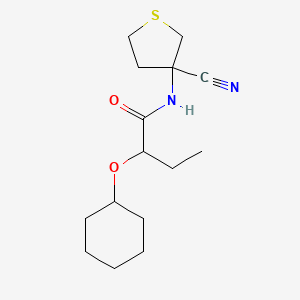

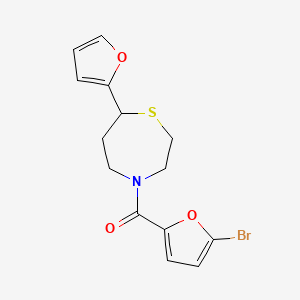

![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)

![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)

![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)